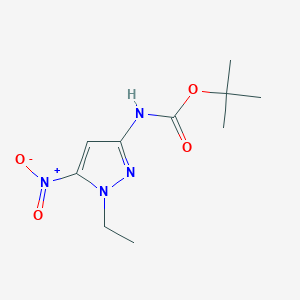

tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate

説明

tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate is a pyrazole-derived compound featuring a tert-butyl carbamate group at the 3-position, an ethyl substituent at the 1-position, and a nitro group at the 5-position of the pyrazole ring. This structural motif is significant in medicinal chemistry, particularly as an intermediate in synthesizing kinase inhibitors or bioactive molecules. The tert-butyl carbamate group enhances stability and modulates solubility, while the nitro group contributes to electron-withdrawing effects, influencing reactivity in further derivatization .

特性

分子式 |

C10H16N4O4 |

|---|---|

分子量 |

256.26 g/mol |

IUPAC名 |

tert-butyl N-(1-ethyl-5-nitropyrazol-3-yl)carbamate |

InChI |

InChI=1S/C10H16N4O4/c1-5-13-8(14(16)17)6-7(12-13)11-9(15)18-10(2,3)4/h6H,5H2,1-4H3,(H,11,12,15) |

InChIキー |

NEEWBGUKSKIOGU-UHFFFAOYSA-N |

正規SMILES |

CCN1C(=CC(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate typically involves the reaction of 1-ethyl-5-nitro-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

- Dissolve 1-ethyl-5-nitro-1H-pyrazole in an anhydrous solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

科学研究の用途

化学

化学では、tert-ブチル(1-エチル-5-ニトロ-1H-ピラゾール-3-イル)カルバメートは、より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学

生物学研究では、この化合物は酵素活性とタンパク質相互作用を研究するためのプローブとして使用できます。そのニトロ基はアミノ基に還元することができ、その後、標識と検出のために生体分子に結合させることができます。

医学

医薬品化学では、tert-ブチル(1-エチル-5-ニトロ-1H-ピラゾール-3-イル)カルバメートは、薬剤候補としての可能性について調査されています。そのピラゾールコアは、多くの医薬品に共通するモチーフであり、この構造の修飾により、抗炎症または抗がん特性などのさまざまな治療活性を有する化合物につながる可能性があります。

産業

産業部門では、この化合物は農薬と特殊化学品の合成に使用できます。その反応性と安定性により、大規模生産とさまざまな工業プロセスへの応用に適しています。

科学的研究の応用

Chemistry

In chemistry, tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its nitro group can be reduced to an amino group, which can then be conjugated to biomolecules for labeling and detection purposes.

Medicine

In medicinal chemistry, tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate is investigated for its potential as a drug candidate. Its pyrazole core is a common motif in many pharmaceuticals, and modifications to this structure can lead to compounds with various therapeutic activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for large-scale production and application in various industrial processes.

作用機序

tert-ブチル(1-エチル-5-ニトロ-1H-ピラゾール-3-イル)カルバメートの作用機序は、その特定の用途によって異なります。生物学的システムでは、酵素や受容体と相互作用し、その活性を調節する可能性があります。ニトロ基は生体還元を受けて反応性の中間体を生成し、タンパク質やDNAを共有結合的に修飾して生物学的効果をもたらす可能性があります。

類似化合物との比較

Key Observations :

- Alkyl Chain Effects : Increasing alkyl chain length (methyl → ethyl → butyl) enhances lipophilicity, impacting membrane permeability and metabolic stability. The butyl analog (284.31 g/mol) has a higher predicted boiling point (366.3°C) compared to smaller analogs .

- Nitro Position: The 5-nitro group in the target compound vs.

Physical and Chemical Properties

- Solubility : The methyl analog () exhibits higher aqueous solubility due to reduced hydrophobicity. The butyl analog’s density (1.24 g/cm³) suggests compact molecular packing .

- pKa : Predicted pKa for the butyl analog is 12.38 ± 0.70, indicating moderate basicity influenced by the nitro group’s electron-withdrawing effects .

- Stability : The 5-nitro group in the target compound may confer greater thermal stability compared to 3-nitro isomers, which are more prone to decomposition under acidic conditions .

生物活性

Tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate is , with a molecular weight of approximately 256.26 g/mol. The compound features a tert-butyl group, a nitro-substituted pyrazole moiety, and a carbamate functional group, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate typically involves several steps, including the formation of the pyrazole ring and subsequent introduction of the tert-butyl and nitro groups. Common synthetic routes include:

- Formation of Pyrazole : Reaction between appropriate hydrazine derivatives and carbonyl compounds.

- Nitration : Introduction of the nitro group via electrophilic aromatic substitution.

- Carbamate Formation : Reaction with isocyanates to form the carbamate functional group.

These steps allow for precise control over the functional groups present in the final compound, enhancing its potential for further functionalization.

The biological activity of tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate is primarily attributed to its interactions with various biological macromolecules:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with enzymes or receptors, potentially leading to inhibition or modulation of their activities.

- Hydrogen Bonding : The pyrazole ring can participate in hydrogen bonding and π–π interactions with biological targets, influencing their function.

Biological Activity

Research has highlighted several areas where tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate exhibits notable biological activity:

Anticancer Properties

Studies have demonstrated that compounds containing pyrazole structures can exhibit significant anticancer activity. For instance, derivatives similar to tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate have shown efficacy against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 2.43 - 7.84 |

| HepG2 (Liver) | 4.98 - 14.65 |

These compounds have been observed to induce apoptosis and inhibit microtubule assembly, suggesting their potential as microtubule-destabilizing agents .

Antibacterial and Antifungal Activity

Tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate has also been investigated for its antibacterial and antifungal properties. Its structural similarity to known antimicrobial agents allows it to act as an intermediate in the synthesis of new pharmaceuticals targeting bacterial and fungal infections.

Case Studies

Several case studies have illustrated the biological effects of pyrazole derivatives similar to tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate:

- Microtubule Destabilization : In vitro studies showed that certain pyrazole derivatives caused significant inhibition of microtubule assembly at concentrations as low as 20 μM, indicating their potential as therapeutic agents in cancer treatment.

- Enzyme Inhibition : Research indicated that these compounds could effectively inhibit specific enzymes involved in cancer proliferation, such as topoisomerase II and EGFR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。